3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
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Overview
Description
3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is an organic compound that features a thiophene ring and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a series of reactions starting from simple precursors such as 2-bromothiophene.
Coupling Reaction: The thiophene derivative is then coupled with a 4-(trifluoromethoxy)phenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the amide bond through a reaction between the coupled product and a suitable amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(thiophen-2-yl)-N-[4-(methoxy)phenyl]propanamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(thiophen-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence the compound’s electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics or as a pharmacophore in drug design.
Properties
Molecular Formula |
C14H12F3NO2S |
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Molecular Weight |
315.31 g/mol |
IUPAC Name |
3-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)20-11-5-3-10(4-6-11)18-13(19)8-7-12-2-1-9-21-12/h1-6,9H,7-8H2,(H,18,19) |
InChI Key |
KVECZTUQBHBIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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